molecular formula C11H8ClFN2O2 B10972513 2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone

2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone

Cat. No.: B10972513
M. Wt: 254.64 g/mol
InChI Key: XVFAEDUFOQKUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1H-pyrazole.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)propanone
  • 2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)butanone

Uniqueness

2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-1-pyrazol-1-ylethanone

InChI

InChI=1S/C11H8ClFN2O2/c12-9-6-8(2-3-10(9)13)17-7-11(16)15-5-1-4-14-15/h1-6H,7H2

InChI Key

XVFAEDUFOQKUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)COC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.